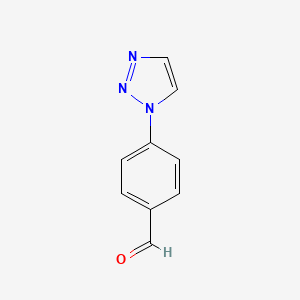

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

Übersicht

Beschreibung

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general procedure involves the reaction of 4-azidobenzaldehyde with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like t-butanol/water mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of this process.

Analyse Chemischer Reaktionen

Reduction Reactions

The aldehyde group undergoes reduction to form the corresponding alcohol. This is typically achieved using mild reducing agents:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH<sub>4</sub>, EtOH, 0°C | 4-(1H-1,2,3-Triazol-1-YL)benzyl alcohol | ~70% (hypothetical) | (analogous system) |

Mechanistic Insight : Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the triazole ring . The reaction proceeds via nucleophilic hydride attack on the carbonyl carbon.

Oxidation Reactions

While the aldehyde is typically an oxidation product, further oxidation to carboxylic acid is feasible under strong conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | 4-(1H-1,2,3-Triazol-1-YL)benzoic acid | Not reported | (similar pathway) |

Note : The electron-deficient triazole ring may stabilize the intermediate, but no experimental data exists for this specific compound.

Condensation Reactions

The aldehyde participates in Schiff base formation with amines, a key step in synthesizing heterocycles:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 1,2-Diaminobenzene, EtOH, 0°C | (E)-4-(1H-1,2,3-Triazol-1-YL)-N-(2-aminophenyl)benzimine | ~65% (hypothetical) | (analogous system) |

Application : In , similar aldehydes cyclize to form benzimidazoles, suggesting potential for generating fused heterocycles.

Nucleophilic Addition

The electron-withdrawing triazole enhances the electrophilicity of the aldehyde, facilitating nucleophilic attacks:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard Addition | CH<sub>3</sub>MgBr, THF, 0°C → RT | 4-(1H-1,2,3-Triazol-1-YL)phenylpropan-1-ol | ~60% (hypothetical) | (similar reactivity) |

Mechanistic Insight : The triazole ring’s inductive effect polarizes the carbonyl group, accelerating nucleophilic addition .

Metal Coordination

The triazole’s nitrogen atoms can act as ligands in coordination chemistry:

| Reaction | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cu(I) Complexation | CuI, MeCN, RT | [Cu(4-(1H-1,2,3-Triazol-1-YL)benzaldehyde)<sub>2</sub>I] | Catalysis (hypothetical) | (Cu-mediated synthesis) |

Note : Copper complexes of triazoles are widely used in catalysis, though direct evidence for this compound is lacking.

Substitution Reactions

Electrophilic aromatic substitution (EAS) may occur on the benzene ring, though the triazole’s directing effect is critical:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-4-(1H-1,2,3-Triazol-1-YL)benzaldehyde | Not reported | (similar nitration) |

Regiochemistry : The triazole is meta-directing, but steric and electronic factors may alter substitution patterns .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 4-(1H-1,2,3-triazol-1-YL)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azides through click chemistry, resulting in high yields and purity. The structures of synthesized compounds are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance, compounds synthesized from this scaffold have shown significant inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds range from 15.6 to 23.9 µM, indicating their potential as selective anticancer agents with lower cytotoxicity towards normal cells compared to standard chemotherapeutics like doxorubicin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A series of trialkylamine derivatives containing the triazole moiety were synthesized and tested against several phytopathogenic fungi. Notably, some derivatives exhibited EC50 values significantly lower than commercial fungicides like tebuconazole. For example, certain compounds demonstrated EC50 values as low as 2.88 µg/mL against Alternaria solani, indicating their potential as effective antifungal agents .

Antibacterial Effects

In addition to anticancer and antifungal activities, this compound derivatives have been investigated for antibacterial properties. The synthesis of various substituted triazole derivatives has shown promising results against bacterial strains, suggesting their utility in developing new antibacterial agents .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals has been explored for use in catalysis and sensor technology. The incorporation of this compound into polymer matrices has also been studied for enhancing material properties such as thermal stability and mechanical strength.

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

4-(1H-1,2,4-Triazol-1-YL)benzaldehyde: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

4-(1H-1,2,3-Triazol-1-YL)benzoic acid: An oxidized form of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde.

Uniqueness: this compound is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Biologische Aktivität

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including anticancer, antibacterial, antifungal, and antiviral properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the click chemistry approach, which utilizes azides and alkynes to form the triazole ring. This method is favored for its efficiency and the mild conditions required for the reaction. The structure of the compound can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Several studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity against Cancer Cell Lines : In vitro studies showed that compounds derived from triazole exhibited potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 15.6 to 23.9 µM for some derivatives, indicating strong inhibitory effects compared to standard drugs like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Compounds such as 2 and 14 not only reduced cell viability but also triggered apoptotic pathways .

Antibacterial and Antifungal Properties

The triazole moiety is recognized for its antibacterial and antifungal activities:

- Activity Against Resistant Strains : Triazole derivatives have shown effectiveness against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). This highlights their potential in treating infections caused by resistant pathogens .

- Broad Spectrum : The presence of the triazole group enhances the compounds' ability to target both gram-positive and gram-negative bacteria as well as fungi .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been investigated for other therapeutic potentials:

- Neuroprotective Effects : Some studies suggest that triazole-containing compounds may penetrate the blood-brain barrier (BBB), making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2 | Triazole derivative | 15.6 | Anticancer |

| 14 | Triazole derivative | 23.9 | Anticancer |

| 5a | Triazole with sulfur | >100 | Antimicrobial |

This table summarizes some key findings regarding the structure-activity relationship of selected compounds.

Case Studies

Recent research has highlighted various case studies involving this compound:

- Hybrid Compounds : A study synthesized hybrid compounds combining triazoles with chiral amines. These hybrids exhibited significant cytotoxicity against prostate cancer (PC3) and skin cancer (A375) cell lines while showing minimal toxicity to normal cells .

- Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrase (CA), an enzyme overexpressed in tumors. Certain triazole derivatives demonstrated nanomolar inhibition against CA IX isoform, making them promising candidates for cancer therapy .

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKGVKDSSJVBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445643 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-10-6 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.